Valnoctamide - 4171-13-5

Valnoctamide

Catalog Number: EVT-285676
CAS Number: 4171-13-5
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Valnoctamide is a fatty amide.
Valnoctamide has been used in trials studying the treatment of Mania and Schizoaffective Disorder, Manic Type.
Source and Classification

Valnoctamide is classified as an amide derivative of valproic acid. It belongs to the category of anticonvulsants and is recognized for its unique pharmacological profile that includes sedative and anticonvulsant properties. The compound has been subjected to various studies exploring its pharmacokinetics, pharmacodynamics, and therapeutic applications, particularly focusing on its stereoisomers .

Synthesis Analysis

Methods

The synthesis of valnoctamide involves several steps that ensure the production of its stereoisomers. A notable method includes the following:

  1. Synthesis of Methyl Valeric Acid: Starting from L-isoleucine, (3S)-methyl valeric acid is synthesized.
  2. Formation of Valeroyl Chloride: (3S)-methyl valeroyl chloride is then prepared.
  3. Synthesis of Valnoctic Acid: The next step involves synthesizing either (2S,3S) or (2R,3S) valnoctic acid.
  4. Final Formation of Valnoctamide: The final step synthesizes either (2S,3S) or (2R,3S) valnoctamide from the corresponding valnoctic acid .

Technical Details

The synthesis process utilizes techniques such as chiral resolution and crystallization to isolate the desired stereoisomers effectively. The absolute configurations of these compounds have been resolved using X-ray diffraction methods, confirming their stereochemistry .

Molecular Structure Analysis

Structure

Valnoctamide has a complex molecular structure characterized by its chiral centers. The general formula is C11_{11}H15_{15}N1_{1}O1_{1}, with a molecular weight of approximately 179.25 g/mol.

Data

The compound exists as four stereoisomers due to the presence of two chiral centers. The stereoisomers include:

  • (2S,3S)-valnoctamide
  • (2R,3S)-valnoctamide
  • (2S,3R)-valnoctamide
  • (2R,3R)-valnoctamide

Each stereoisomer exhibits distinct pharmacokinetic properties and biological activities .

Chemical Reactions Analysis

Valnoctamide undergoes various chemical reactions that are critical for its pharmacological activity. Notably:

  • Hydrolysis: Valnoctamide can be hydrolyzed to yield its corresponding acid derivatives under specific conditions.
  • Enzymatic Reactions: It interacts with enzymes such as epoxide hydrolase, which can influence the serum levels of other medications like carbamazepine .

Technical Details

The kinetics of these reactions have been studied extensively using in vitro models that simulate physiological conditions. The compound demonstrates significant interactions with metabolic pathways involving fatty acids and neurotransmitter systems .

Mechanism of Action

Valnoctamide exerts its effects primarily through modulation of neurotransmitter systems in the brain. It influences gamma-aminobutyric acid receptors and other neuroreceptors involved in mood regulation and seizure control.

Process

The mechanism involves:

  • GABAergic Activity: Enhancing GABAergic transmission contributes to its sedative effects.
  • Anticonvulsant Properties: It stabilizes neuronal membranes and reduces excitability, leading to decreased seizure activity.

Data

Pharmacokinetic studies indicate that certain stereoisomers exhibit varying degrees of clearance and plasma exposure, suggesting a complex interaction with metabolic pathways that may affect efficacy and safety profiles .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Valnoctamide is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting points vary among stereoisomers.

Relevant Data

Comprehensive analyses using techniques like nuclear magnetic resonance spectroscopy have confirmed the structural integrity and purity of synthesized samples .

Applications

Valnoctamide has several scientific uses:

  • Anticonvulsant Therapy: It is being explored as an alternative treatment for epilepsy due to its efficacy without significant teratogenic effects.
  • Sedative-Hypnotic Agent: Used in clinical settings for managing insomnia and anxiety disorders.
  • Research Applications: Investigated for its potential in treating mood disorders such as bipolar disorder due to its low risk profile compared to traditional treatments like valproic acid .
Rationale for Development of Second-Generation Valproic Acid Analogues

Limitations of Valproic Acid (VPA) in Clinical Use

Valproic acid (VPA, 2-propylpentanoic acid) has been a cornerstone in treating epilepsy, bipolar disorder, and migraines since its serendipitous discovery as an anticonvulsant in 1963. Despite its broad-spectrum efficacy, VPA's clinical utility is significantly constrained by two life-threatening adverse effects: hepatotoxicity and teratogenicity. The hepatotoxicity primarily stems from mitochondrial dysfunction caused by reactive metabolites. VPA undergoes ω-oxidation via cytochrome P450 enzymes to form 4-ene-VPA and 2,4-diene-VPA, which deplete hepatic glutathione stores and form cytotoxic acyl-CoA intermediates [8] [10]. These metabolites disrupt β-oxidation, leading to microvesicular steatosis and potentially fatal liver damage, particularly in pediatric populations [4] [8].

Teratogenicity presents equally grave concerns, with VPA causing neural tube defects (NTDs) at rates 20-times higher than other antiepileptic drugs. The molecular basis involves VPA's carboxylic acid moiety, which exists as an anion at physiological pH and interacts with placental organic anion transporters (OATs), leading to fetal accumulation [10]. Additionally, VPA potently inhibits histone deacetylases (HDACs), altering gene expression during critical embryonic development periods. In susceptible mouse strains, VPA induces NTDs at doses as low as 1.8 mmol/kg, with skeletal malformations occurring at therapeutic concentrations [7] [8]. These risks have prompted stringent FDA warnings against VPA use during pregnancy.

Structural and Pharmacological Basis for VCD as a VPA Derivative

Valnoctamide (VCD, 2-ethyl-3-methylpentanamide) represents a strategically designed constitutional isomer of valpromide (VPD), the primary amide of VPA. Unlike VPD, which readily hydrolyzes to VPA in vivo, VCD features branched alkyl chains (ethyl at position 2 and methyl at position 3) that confer metabolic stability against enzymatic hydrolysis [5] [9]. This branched architecture maintains VPA's pharmacologically essential elements – particularly the carbonyl group that facilitates electrostatic interactions with target proteins – while eliminating the ionizable carboxylic acid responsible for transporter-mediated teratogenicity [10].

Pharmacokinetically, VCD exhibits enhanced brain penetration compared to VPA. Its amide group reduces hydrogen-bonding capacity, increasing lipid solubility and facilitating CNS access. Studies show brain-to-plasma ratios for VCD exceed those of VPA by >2-fold, enabling more efficient target engagement [5] [9]. Pharmacodynamically, VCD retains VPA's broad-spectrum mechanisms while adding unique actions:

  • GABAergic potentiation: VCD directly modulates GABAA receptors at a novel binding site distinct from benzodiazepines, evidenced by flumazenil-resistant effects [1]
  • Sodium channel blockade: Like VPA, VCD inhibits voltage-gated sodium channels, reducing neuronal hyperexcitability [1] [9]
  • Arachidonic acid metabolism: VCD uncompetitively inhibits arachidonoyl-CoA synthetase (Acsl4) with Ki=6.38 mM (vs. VPA's Ki=25 mM), potentially dampening neuroinflammatory cascades relevant to bipolar disorder [5]

Table 1: Comparative Properties of VPA and VCD

PropertyValproic Acid (VPA)Valnoctamide (VCD)
Chemical Structure2-Propylpentanoic acid2-Ethyl-3-methylpentanamide
Molecular Weight144.21 g/mol143.23 g/mol
Key Functional GroupCarboxylic acidAmide
Metabolic ActivationForms 4-ene-VPA hepatotoxinNo hepatotoxic metabolites
Blood-Brain Barrier PenetrationModerate (LogP=2.75)Enhanced (reduced H-bonding)
HDAC InhibitionPotent (teratogenic mechanism)Negligible
Acsl4 Inhibition Ki25 mM6.38 mM

Strategic Design to Mitigate Teratogenicity and Hepatotoxicity

The molecular redesign of VCD specifically targets VPA's toxicity pathways through three strategic approaches:

Metabolic Shunting from β-Oxidation: VPA hepatotoxicity arises primarily from CYP450-mediated ω-oxidation generating 4-ene-VPA. VCD's amide bond prevents β-oxidation entry, diverting metabolism toward glucuronidation and minor cytochrome P450 pathways that do not produce reactive intermediates [3] [5]. Crucially, VCD undergoes minimal conversion to valnoctic acid (<5% of metabolites) and zero conversion to VPA, eliminating hepatotoxic metabolite formation [5] [9].

Stereochemical Optimization: As a chiral molecule with two stereogenic centers, VCD's four stereoisomers exhibit distinct pharmacokinetic and pharmacodynamic profiles. (2S,3S)-VCD demonstrates the lowest clearance and highest plasma exposure (AUC) in rats, while (2R,3S)-VCD shows superior potency in subcutaneous metrazol (scMet) seizure models [1]. This stereoselectivity enables targeted development of the most efficacious and least toxic enantiomer. Crucially, unlike VPA's stereochemically indiscriminate HDAC inhibition, VCD stereoisomers do not significantly inhibit HDACs, avoiding epigenetic teratogenesis [5] [10].

Carboxylic Acid Elimination: Replacement of VPA's carboxylic acid with an amide group achieves dual benefits: 1) Prevents transporter-mediated placental accumulation by eliminating anion charge, and 2) Reduces protein binding (VPA is 90% albumin-bound vs. ~60% for VCD), increasing free drug availability without concentration-dependent toxicity risks [3] [10]. Teratogenicity studies in NMRI mice confirm this advantage: While VPA induces NTDs at 1.8-3.6 mmol/kg doses, VCD produces no NTDs at equimolar doses (up to 4.8 mmol/kg) and significantly fewer skeletal abnormalities [7] [10].

Table 2: Anticonvulsant Profiles of VCD Stereoisomers in Rodent Models

StereoisomerMES ED₅₀ (mg/kg)scMet ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Pilocarpine-SE ED₅₀ (mg/kg)Soman-SE ED₅₀ (mg/kg)
(2R,3R)-VCD42.339.135.640.226.1
(2S,3S)-VCD51.647.838.941.560.5
(2R,3S)-VCD48.222.733.238.962.3
(2S,3R)-VCD55.152.341.844.771.8
Racemic VCD47.543.237.340.853.5

Data compiled from anticonvulsant testing in maximal electroshock (MES), subcutaneous metrazol (scMet), 6Hz psychomotor, pilocarpine-induced status epilepticus (SE), and soman-induced SE models [1] [9].

Concluding Remarks

Valnoctamide exemplifies rational drug design addressing specific limitations of its predecessor. By retaining VPA's pharmacophore while strategically modifying its structure – particularly through amide substitution and branched-chain isomerism – VCD achieves comparable or superior broad-spectrum anticonvulsant activity without VPA's hallmark hepatotoxic and teratogenic risks. Its stereoselective pharmacology offers further optimization opportunities. While clinical translation continues, VCD provides a compelling template for developing safer second-generation neurotherapeutics.

Properties

CAS Number

4171-13-5

Product Name

Valnoctamide

IUPAC Name

2-ethyl-3-methylpentanamide

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N

SMILES

CCC(C)C(CC)C(=O)N

Solubility

Soluble in DMSO

Synonyms

2-ethyl-3-methylpentamide
valmethamide
valnoctamide

Canonical SMILES

CCC(C)C(CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.